diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-3-30-23(28)20-18-11-12-26(24(29)31-4-2)14-19(18)32-22(20)25-21(27)17-10-9-15-7-5-6-8-16(15)13-17/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDTWHEPGEJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thieno[2,3-c]pyridine core fused with a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of approximately 398.51 g/mol. The presence of multiple functional groups such as carboxamides and diethyl esters may influence its biological properties.
The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.
- Antitumor Properties : Some studies have suggested cytotoxic effects against cancer cell lines.
Case Studies
-
Antimicrobial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Bacterial Strain Concentration (µg/mL) Viability (%) Staphylococcus aureus 50 30 Escherichia coli 100 20 -
Anti-inflammatory Effects : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in macrophage cultures treated with lipopolysaccharide (LPS).
Treatment Group TNF-alpha Production (pg/mL) Control 500 Compound Treatment 150 -
Antitumor Activity : The compound was tested on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were determined to be around 25 µM for MCF-7 and 30 µM for HeLa cells.
Cell Line IC50 (µM) MCF-7 25 HeLa 30
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound is limited but suggests that it may undergo hepatic metabolism. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models.
Q & A
Q. Advanced Strategy for Data Contradictions :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., tetrahydronaphthalene vs. dihydrothienopyridine protons) .
- X-ray crystallography : Confirm stereochemistry if single crystals are obtainable .
How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?
Advanced Research Question
- Core modifications : Replace the tetrahydronaphthalene group with other aromatic moieties (e.g., 3,4,5-trimethoxyphenyl) to assess cytotoxicity changes .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to the carboxamido moiety to enhance binding affinity .
- Biological assays : Test against tubulin polymerization (anticancer) or DPPH scavenging (antioxidant) using analogs from similar scaffolds .
Advanced Research Question
- Design of Experiments (DoE) : Vary catalyst loading (5–20 mol%), solvent ratios, and temperature to identify robust conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) for amide coupling steps .
- In-line analytics : Use HPLC to monitor intermediate formation and adjust parameters in real time .
How can computational modeling predict this compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : Simulate binding to tubulin (PDB: 1SA0) or antioxidant enzymes using AutoDock Vina. Focus on hydrogen bonding with the carboxamido group and π-π stacking with the tetrahydronaphthalene ring .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis .
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
How are spectral data contradictions (e.g., NMR shifts) resolved for structurally similar derivatives?
Advanced Research Question
- Comparative analysis : Cross-reference with published spectra of analogs (e.g., diethyl 2-((3,4,5-trimethoxyphenyl)amino) derivatives) .
- Isotopic labeling : Use ¹⁵N-labeled amines to clarify ambiguous amide proton environments .
What synthetic routes minimize byproducts during thienopyridine core formation?
Basic Research Question
- Cyclocondensation : Optimize stoichiometry of thiophene and pyridine precursors to avoid dimerization .
- Acid scavengers : Add molecular sieves or triethylamine to absorb HCl during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
